n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide
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Overview
Description
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 5-position.
Attachment of the Propylpiperidine Moiety: The propylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkylating agent.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Substitution Products: Substituted derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity and influencing various physiological processes.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and gene expression.
Comparison with Similar Compounds
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
- 2-(5-chloro-1H-indol-1-yl)-N-isopropylacetamide
- 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
- 2-(5-chloro-1H-indol-1-yl)ethan-1-amine
Uniqueness:
- The presence of the propylpiperidine moiety and the carboxamide group in this compound distinguishes it from other similar compounds, potentially contributing to its unique biological activities and applications.
Biological Activity
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The indole framework, particularly when substituted with halogens and various functional groups, has been associated with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Chemical Formula : C20H23ClN6O
- Molecular Weight : 398.89 g/mol
- IUPAC Name : 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-propylpiperidine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is hypothesized that this compound modulates protein kinases or receptors involved in cell signaling, influencing processes such as apoptosis and inflammation .
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. The following table summarizes the growth inhibition (GI50) values observed in different studies:
Compound | Cell Line | GI50 (nM) | Reference |
---|---|---|---|
This compound | Panc-1 (Pancreatic) | 29 | |
This compound | MCF-7 (Breast) | 33 | |
This compound | A549 (Lung) | 42 |
These results indicate that the compound exhibits potent antiproliferative activity, outperforming established therapies like erlotinib in certain cases.
Study 1: Antiproliferative Evaluation
In a comparative study, this compound was evaluated alongside other indole derivatives. The study reported that the compound demonstrated significant growth inhibition across multiple cancer cell lines with varying GI50 values, indicating its potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another study investigated the mechanism of action of this compound by assessing its effects on apoptosis-related proteins. The results showed increased levels of pro-apoptotic markers such as caspase 3 and Bax, while anti-apoptotic Bcl2 levels decreased significantly. This suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | IC50 (nM) against EGFR | Reference |
---|---|---|---|
Erlotinib | Tyrosine Kinase Inhibitor | 33 | |
Osimertinib | Tyrosine Kinase Inhibitor | 8 | |
n-(5-Chloro...) | Indole Derivative | 29 |
This comparison illustrates that while traditional inhibitors like erlotinib and osimertinib have lower IC50 values for EGFR inhibition, the indole derivative shows promising antiproliferative effects across multiple cancer types.
Properties
CAS No. |
919102-49-1 |
---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(5-chloroindol-1-yl)-1-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H22ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h5-7,10-11,14H,2-4,8-9,12H2,1H3,(H,19,22) |
InChI Key |
WQYDKEKGELTOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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